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5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5th position, an ethyl group at the 7th position, and two methyl groups at the 3rd position of the indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a brominated phenylhydrazine and a suitable ketone with ethyl and dimethyl substituents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Applications of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
This compound is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds present in numerous natural products and pharmaceuticals. This particular compound features a bromine atom at the 5th position, an ethyl group at the 7th position, and two methyl groups at the 3rd position of the indole ring system.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex indole derivatives.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential use in drug development, particularly in targeting specific biological pathways.
- Industry It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
This compound is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound's biological properties, including antimicrobial and anticancer activities, synthesis methods, and potential therapeutic applications have been explored.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. Studies have shown that related indole compounds demonstrate potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) for certain derivatives can be as low as 0.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus. In a comparative study of indole derivatives, 5-bromo derivatives showed enhanced antibacterial activity due to the presence of the bromine substituent, which may facilitate better binding to bacterial enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the ethyl group at the 7th position.
7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the bromine atom at the 5th position.
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks both the bromine atom and the ethyl group.
Uniqueness
5-bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which may confer specific chemical and biological properties not found in similar compounds
Biological Activity
5-Bromo-7-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, synthesis methods, and potential therapeutic applications.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆BrN |
Molecular Weight | 254.17 g/mol |
IUPAC Name | 5-bromo-7-ethyl-3,3-dimethyl-1,2-dihydroindole |
InChI | InChI=1S/C12H16BrN/c1-4-8-5-9(13)6-10-11(8)14-7-12(10,2)3/h5-6,14H,4,7H2,1-3H3 |
The compound features a bromine atom at the 5th position and an ethyl group at the 7th position of the indole ring system.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related indole compounds demonstrate potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) for certain derivatives can be as low as 0.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus .
In a comparative study of indole derivatives, 5-bromo derivatives showed enhanced antibacterial activity due to the presence of the bromine substituent, which may facilitate better binding to bacterial enzymes or receptors .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. The compound was evaluated for its cytotoxicity against cancer cell lines such as HepG2 (human liver cancer) and A549 (lung cancer). Results indicated that while some derivatives displayed significant antiproliferative effects with IC50 values indicating moderate to high cytotoxicity (e.g., IC50 = 41.6 µM for certain derivatives), others showed minimal toxicity .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation or disrupt microbial cell membranes . The presence of bromine and ethyl groups enhances its lipophilicity and facilitates interaction with lipid membranes or protein targets.
Synthesis Methods
The synthesis of this compound typically involves Fischer indole synthesis where a phenylhydrazine derivative reacts with a ketone under acidic conditions. This method allows for the introduction of various substituents at specific positions on the indole ring .
Case Studies
Several studies have highlighted the efficacy of indole derivatives in clinical settings:
- Antibacterial Efficacy : In a study examining various indole derivatives against MRSA (Methicillin-resistant Staphylococcus aureus), compounds similar to 5-bromo derivatives exhibited MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Assessment : Compounds derived from 5-bromo indoles were tested against multiple cancer cell lines with varying degrees of success. Notably, some derivatives demonstrated selective toxicity towards cancer cells compared to normal cells .
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
5-bromo-7-ethyl-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H16BrN/c1-4-8-5-9(13)6-10-11(8)14-7-12(10,2)3/h5-6,14H,4,7H2,1-3H3 |
InChI Key |
HNHADANZJYCSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(CN2)(C)C |
Origin of Product |
United States |
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